Product packaging for 2,6-Dimethylheptyl sulfate(Cat. No.:)

2,6-Dimethylheptyl sulfate

Cat. No.: B1259573
M. Wt: 223.31 g/mol
InChI Key: LICTUMJMBMBMQH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethylheptyl sulfate is a synthetic aliphatic sulfate ester supplied for research purposes. Compounds within this class are of significant interest in biomedical and ecological research due to their bioactivities observed in naturally occurring analogues. Alkyl sulfates have been isolated from marine invertebrates such as ascidians and sponges, where they demonstrate a range of biological properties worthy of investigation . Potential research applications for this class of compounds include serving as chemical tools in bioactivity screening. Related natural alkyl sulfates have shown selective, concentration-dependent cytotoxicity against specific cell lines, such as murine macrophage J774A.1 cells, suggesting potential for investigating structure-activity relationships and mechanisms of cell death . Furthermore, aliphatic sulfates can act as infochemicals or kairomones in ecological studies, inducing morphological defense responses in phytoplankton and other organisms . The mechanism of action for aliphatic sulfates is not fully defined and is an active area of research; it is hypothesized to be linked to their surfactant properties, which may disrupt cellular membranes . Researchers can utilize this compound as a standard in analytical chemistry, for probing biological pathways, or as a precursor in synthetic chemistry. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19O4S- B1259573 2,6-Dimethylheptyl sulfate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19O4S-

Molecular Weight

223.31 g/mol

IUPAC Name

2,6-dimethylheptyl sulfate

InChI

InChI=1S/C9H20O4S/c1-8(2)5-4-6-9(3)7-13-14(10,11)12/h8-9H,4-7H2,1-3H3,(H,10,11,12)/p-1

InChI Key

LICTUMJMBMBMQH-UHFFFAOYSA-M

SMILES

CC(C)CCCC(C)COS(=O)(=O)[O-]

Canonical SMILES

CC(C)CCCC(C)COS(=O)(=O)[O-]

Synonyms

2,6-dimethylheptyl sulfate

Origin of Product

United States

Advanced Synthetic Methodologies and Derivatization Pathways for 2,6 Dimethylheptyl Sulfate

Methodologies for the Controlled Sulfation of 2,6-Dimethylheptanol Precursors

The primary route to 2,6-dimethylheptyl sulfate (B86663) involves the direct sulfation of its corresponding alcohol precursor, 2,6-dimethylheptanol. The control over this reaction is crucial for achieving high yields and purity.

Optimized Reaction Conditions and Catalyst Systems

The sulfation of alcohols can be achieved using various reagents, each with its own set of optimized conditions and catalyst systems to maximize efficiency and minimize side reactions. Common sulfating agents include sulfur trioxide (SO₃) and its complexes, as well as chlorosulfonic acid (ClSO₃H). evitachem.comwikipedia.org The reaction with sulfur trioxide is highly exothermic and rapid, necessitating careful control of reaction parameters. chemithon.com

Advanced techniques such as microreactor synthesis can offer precise control over temperature and pressure, leading to enhanced yield and purity of the final product. evitachem.com For long-chain or branched alcohols like 2,6-dimethylheptanol, specific catalysts and conditions have been developed to improve the outcome of the sulfation process.

Table 1: Optimized Reaction Conditions for Alcohol Sulfation

Sulfating Agent Catalyst/Complexing Agent Typical Reaction Temperature Key Characteristics
Sulfur Trioxide (SO₃) Pyridine, Trimethylamine (NMe₃), Triethylamine (NEt₃), Dimethylformamide (DMF) 0°C to Room Temperature Forms stable complexes that are easier to handle than free SO₃; suitable for a wide range of alcohols. nih.gov
Chlorosulfonic Acid (ClSO₃H) None (direct reaction) 0°C to 50°C A strong sulfating agent; the reaction releases HCl gas, which must be removed. wikipedia.orggoogle.com

Regioselective and Stereoselective Considerations in Alkyl Sulfate Synthesis

For complex alcohols with multiple hydroxyl groups, achieving regioselectivity—the sulfation of a specific hydroxyl group—is a significant challenge. One effective strategy involves the use of protecting groups. For instance, in the synthesis of sulfated polysaccharides, trityl ethers have been used to protect primary alcohols, allowing for the selective sulfation of secondary hydroxyl groups. researchgate.net Temperature can also play a role in regioselectivity; in certain diol systems, sulfation at lower temperatures may favor one position over another. nih.gov

Stereoselectivity is crucial when the alcohol precursor is chiral, as is the case with 2,6-dimethylheptanol. The synthesis of enantiomerically pure alkyl sulfates often requires methods that proceed with a predictable stereochemical outcome. For example, the sulfation of a resolved chiral alcohol using a triethylamine-SO₃ complex has been shown to proceed with complete retention of configuration. nih.govnih.gov Conversely, enzymatic hydrolysis of racemic alkyl sulfates can be highly enantioselective, proceeding with inversion of configuration to yield a chiral alcohol. researchgate.net The choice of synthetic method is therefore critical in determining the final stereochemistry of the 2,6-dimethylheptyl sulfate product.

Novel Derivatizations and Functional Modifications of the this compound Moiety

The this compound molecule can serve as a scaffold for further chemical modifications, leading to a diverse range of compounds with tailored properties.

Esterification and Etherification Reactions for Structural Diversity

Alkyl sulfates can participate in various chemical transformations. While the sulfate group itself is an ester of sulfuric acid, the alkyl chain can be functionalized. More commonly, the alkyl sulfate acts as an alkylating agent, which can lead to the formation of ethers. brill.com This reactivity can be harnessed to attach the 2,6-dimethylheptyl group to other molecules.

The chemical modification of polysaccharides through etherification often involves reacting the alcohol groups with alkylating agents like alkyl halides or, less commonly, alkyl sulfonates, in the presence of a strong base. redalyc.org A similar principle could be applied to use this compound to introduce the branched alkyl chain into other molecular structures.

Esterification, in the sense of forming an ester with the hydroxyl group of the precursor alcohol, is the primary synthesis route. However, transesterification reactions, where the sulfate group is exchanged, are also a possibility under specific conditions, similar to what is observed with carboxylic acid esters. brill.com

Incorporation into Complex Molecular Architectures for Research Probes

Sulfated molecules, particularly sulfated glycans, are important as molecular probes for studying biological processes. researchgate.netresearchgate.net The sulfate groups on these molecules often play a critical role in their interactions with proteins. nih.gov There is a significant demand for synthetic methods to create well-defined sulfated oligosaccharides to investigate these interactions. acs.org

A general approach for synthesizing these probes involves the assembly of a backbone structure, followed by regioselective sulfation. researchgate.net The this compound moiety, with its branched, hydrophobic tail and polar sulfate head, could be incorporated into larger molecular architectures to create novel research probes. For example, it could be attached to a fluorescent tag or a biotin (B1667282) label to study its binding and localization in biological systems. Chemoenzymatic approaches have also been employed to synthesize complex sulfated oligosaccharides that can act as specific inhibitors for enzymes involved in heparan sulfate biosynthesis. nih.govnih.gov

Green Chemistry Principles Applied to the Synthesis of Branched Alkyl Sulfates

The application of green chemistry principles to the synthesis of alkyl sulfates aims to reduce the environmental impact of these processes. This involves the use of less hazardous reagents, minimizing waste, and improving energy efficiency.

One of the key areas of focus is the replacement of toxic and corrosive sulfating agents like chlorosulfonic acid and sulfur trioxide-pyridine complexes. mdpi.com Sulfamic acid has emerged as a promising alternative, as it is a stable, crystalline solid that is less aggressive than traditional reagents. mdpi.com The use of sulfamic acid in combination with urea (B33335) as a catalyst has been shown to be effective for the sulfation of polysaccharides, and this method is considered more environmentally friendly. researchgate.net

Another green approach is the use of deep eutectic solvents (DES), such as a mixture of sulfamic acid and urea, which can act as both the solvent and the sulfating medium, eliminating the need for volatile organic solvents. mdpi.com This solvent-free approach not only reduces waste but can also simplify the purification process. researchgate.net Research into these greener synthetic routes is crucial for the sustainable production of branched alkyl sulfates like this compound.

Table 2: Green Chemistry Approaches to Sulfation

Green Chemistry Principle Application in Alkyl Sulfate Synthesis Example
Use of Safer Reagents Replacing hazardous sulfating agents with less toxic alternatives. Using sulfamic acid instead of chlorosulfonic acid or SO₃-pyridine. mdpi.com
Use of Renewable Feedstocks Synthesizing the alcohol precursor from bio-based sources. Fatty alcohols can be derived from natural fats and oils. wikipedia.org
Solvent-Free Reactions Conducting the reaction in a melt of the reagents to eliminate organic solvents. Sulfation of polysaccharides in a melt of a sulfamic acid-urea mixture. mdpi.com

| Catalysis | Using catalysts to improve reaction efficiency and reduce the amount of reagents needed. | Urea as a catalyst in sulfamic acid-based sulfation. mdpi.com |

Mechanistic Investigations of Chemical Reactivity and Abiotic Transformation of 2,6 Dimethylheptyl Sulfate

Hydrolytic Degradation Pathways and Kinetic Analysis

The hydrolysis of alkyl sulfates, such as 2,6-dimethylheptyl sulfate (B86663), is a key degradation pathway in aqueous environments. This process involves the cleavage of the sulfatic bond, leading to the formation of an alcohol and sulfuric acid. evitachem.com The rate and mechanism of this reaction are significantly influenced by environmental factors like pH, temperature, and the ionic strength of the solution.

The stability of the sulfatic bond in alkyl sulfates is highly dependent on the pH of the surrounding medium. evitachem.com Generally, the hydrolysis of these compounds can be catalyzed by both acids and bases.

Under acidic conditions, the reaction is accelerated. researchgate.net In strongly acidic solutions, the sulfate group can be protonated, making the sulfur atom more susceptible to nucleophilic attack by water.

Conversely, in basic solutions, hydrolysis can also be enhanced. researchgate.net For instance, the addition of sodium hydroxide (B78521) has been shown to cause complete demulsification of systems stabilized by alkyl sulfates within an hour, indicating rapid hydrolysis. researchgate.net

However, there is a broad pH range, typically between pH 4 and 12, where the hydrolysis of primary alkyl sulfates proceeds via a pH-independent mechanism. researchgate.net In this range, the hydrolysis likely occurs through the cleavage of the S-O bond rather than the C-O bond. researchgate.net For monoalkyl sulfates, first-order kinetics are often observed in the pH range of 3 to 10 in buffered solutions. pnas.org It has also been noted that for monomethyl sulfate, the initial rates of uncatalyzed hydrolysis did not vary significantly over most of the pH range near neutrality. nih.gov

It is important to note that the structure of the alkyl group can influence the rate of hydrolysis. For example, increasing substitution on the alkyl group tends to reduce the rate of reaction. pnas.org

Temperature plays a crucial role in the kinetics of alkyl sulfate hydrolysis. As with most chemical reactions, an increase in temperature generally leads to an increase in the rate of hydrolysis. researchgate.net For example, studies on the hydrolysis of methyl sulfate at elevated temperatures (100-150°C) have been used to estimate the rate constant at 25°C. nih.gov

The ionic strength of the solution can also affect the stability of the sulfatic bond, although this is a less studied area. In buffered solutions, the concentration of the buffer itself can influence the degradation rate, with higher buffer concentrations leading to more rapid decomposition. pnas.org This suggests that the ions present in the solution can participate in or catalyze the hydrolysis reaction.

Factor Influence on Alkyl Sulfate Hydrolysis Relevant Research Findings
pH Hydrolysis is catalyzed by both acid and base; a pH-independent region exists between pH 4 and 12. researchgate.netFirst-order kinetics observed between pH 3 and 10 in buffered solutions for monoalkyl sulfates. pnas.org
Temperature Increased temperature generally increases the rate of hydrolysis. researchgate.netElevated temperature studies are used to extrapolate rate constants to ambient temperatures. nih.gov
Ionic Strength Higher buffer concentrations can increase the rate of degradation. pnas.orgThe specific effects of different ions on sulfatic bond stability require further investigation.

pH-Dependent Hydrolysis Mechanisms

Oxidative Transformation Processes in Aqueous and Atmospheric Phases

Oxidative processes are significant transformation pathways for organic compounds in the environment. For alkyl sulfates, these reactions can occur in both water and the atmosphere, driven by reactive species and light.

In aqueous environments, alkyl sulfates can react with powerful oxidants like hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻). These radicals are highly reactive and can initiate the degradation of a wide range of organic molecules. While specific data for 2,6-dimethylheptyl sulfate is unavailable, the general reactivity of organic compounds with these radicals is well-established.

In the atmosphere, volatile organic compounds (VOCs) react with oxidants such as hydroxyl radicals and ozone (O₃). nih.govcopernicus.org These reactions are key to the formation of secondary organic aerosols and can significantly impact air quality. ca.govca.gov The reaction of 2,6-dimethylheptyl radicals with oxygen has been studied as part of research into biofuel combustion, providing insights into the atmospheric oxidation pathways of such branched alkanes. copernicus.org The hydrolysis of N₂O₅ on sulfate aerosols can also influence the concentrations of NOx and ozone in the troposphere. noaa.gov

Photolysis, or the degradation of a molecule by light, is another important abiotic transformation process. enviro.wiki Compounds that absorb light in the ultraviolet (UV) range are susceptible to direct photolysis. enviro.wiki The efficiency of this process is described by the quantum yield (Φ), which is the number of molecules destroyed per photon absorbed. wikipedia.org

The quantum yield is a critical parameter for predicting the photolysis rates and environmental half-lives of compounds. enviro.wiki It can be determined experimentally by measuring the rate of direct photolysis in a controlled system and the rate of light absorption. enviro.wikirsc.org The quantum yield can be highly dependent on factors such as the wavelength of light, the solvent, and the presence of other substances. wikipedia.org While specific photolytic data for this compound is not available, the principles of photolytic degradation and quantum yield determination are broadly applicable to organic compounds. enviro.wikicopernicus.org

Oxidative Process Phase Key Reactants/Factors Significance
Radical Oxidation AqueousHydroxyl radicals (•OH), Sulfate radicals (SO₄•⁻)Degradation of organic pollutants in water.
Atmospheric Oxidation AtmosphericHydroxyl radicals (•OH), Ozone (O₃)Formation of secondary organic aerosols, impacts on air quality. copernicus.orgca.govca.gov
Photolysis Aqueous/AtmosphericUV lightDegradation of light-absorbing compounds. enviro.wiki

Reactions with Environmental Oxidants (e.g., Hydroxyl Radicals, Sulfate Radicals, Ozone)

Interactions with Inorganic and Organic Substrates in Environmental Matrices (e.g., Mineral Surfaces, Humic Substances)

The fate and transport of alkyl sulfates in the environment are also influenced by their interactions with solid and dissolved organic matter.

The interaction of organic molecules with mineral surfaces is a fundamental process in geochemistry and environmental science. nih.gov Minerals can adsorb organic compounds, potentially catalyzing their transformation or protecting them from degradation. princeton.edu The surface chemistry of minerals, which can be variably charged, non-charged, or negatively charged, dictates the nature of these interactions. princeton.edu For instance, polysaccharides, which have numerous hydroxyl groups, can interact with mineral surfaces through hydrogen bonding or chemical complexation. mdpi.com While direct studies on this compound are lacking, the principles governing mineral-organic interactions are relevant. nih.govprinceton.edu

Humic substances, which are complex organic molecules abundant in soils and natural waters, can also interact with alkyl sulfates. These interactions can affect the bioavailability and degradation rates of the alkyl sulfates. The presence of functional groups on both the alkyl sulfate and the humic substance will determine the nature and strength of their association.

Substrate Type of Interaction Potential Impact on this compound
Mineral Surfaces Adsorption, CatalysisAltered degradation rates, reduced mobility in soil and sediment. nih.govprinceton.edu
Humic Substances Association, ComplexationModified bioavailability and transport in the environment.

Environmental Occurrence, Distribution, and Biogeochemical Cycling of 2,6 Dimethylheptyl Sulfate

Advanced Analytical Protocols for Detection and Quantification in Environmental Compartments

The accurate detection and quantification of 2,6-dimethylheptyl sulfate (B86663) in complex environmental matrices such as water, soil, and sediment require sophisticated analytical techniques capable of high sensitivity and selectivity.

Chromatographic Techniques (e.g., LC-MS, GC-MS with Derivatization) for Trace Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) is a primary tool for the analysis of non-volatile and polar compounds like alkyl sulfates. epa.govacs.org Specifically, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an electrospray ionization (ESI) source operating in negative ion mode is highly effective for identifying and quantifying alkyl sulfates and their ethoxylated counterparts in wastewater and river water. acs.orgresearchgate.net This method allows for the determination of individual homologues and ethoxymers with low detection limits, often in the microgram per liter range. For instance, studies on similar alkyl sulfates have reported limits of detection (LOD) of 0.1 μg L−1 for alcohol sulfates (AS) and between 0.2 to 0.5 μg L−1 for alcohol ethoxysulfates (AES) in wastewater samples. acs.org

Gas chromatography-mass spectrometry (GC-MS) can also be employed for the analysis of alkyl sulfates, but it typically requires a derivatization step to increase the volatility of these polar compounds. nih.gov Silylation is a common derivatization technique used for compounds with active hydrogen atoms, such as those found in the hydrolysis products of sulfates. nih.gov However, traditional GC/MS methods with derivatization may not be well-suited for all organosulfates as the process can sometimes lead to degradation or misinterpretation of the species. nih.gov

A combined approach using both LC/MS and GC/MS can provide a comprehensive analysis of complex environmental samples, covering a wide range of compound polarities and volatilities. rsc.org

Spectroscopic and Spectrometric Methods for Structural Elucidation of Environmental Metabolites

The structural elucidation of 2,6-dimethylheptyl sulfate and its potential environmental metabolites relies heavily on mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), provides accurate mass measurements that are crucial for determining the elemental composition of the parent compound and its transformation products. mdpi.com Tandem mass spectrometry (MS/MS) experiments help in identifying characteristic fragment ions, such as the loss of SO₃⁻ or HSO₄⁻, which are indicative of a sulfate ester. nih.gov

For instance, the structure of this compound isolated from the marine ascidian Polycitor adriaticus was confirmed using a combination of spectroscopic methods. rsc.org The absolute stereochemistry at the C-2 position was determined by ¹H-NMR analysis of its derivatives. rsc.org Similarly, when isolated from Daphnia pulex, its absolute stereochemistry was determined using ¹H-NMR analysis of the (R)-MTPA ester of its corresponding alcohol.

The biodegradation of branched primary alkyl sulfates is known to be initiated by alkylsulfatases, leading to the formation of the corresponding alcohol. nih.gov The identification of these alcohol metabolites in environmental samples can serve as indirect evidence of the presence and transformation of the parent alkyl sulfate.

Sample Preparation and Extraction Techniques for Complex Environmental Matrices

Effective sample preparation is critical for the reliable analysis of trace levels of this compound in environmental samples. The choice of extraction technique depends on the matrix.

For water samples, solid-phase extraction (SPE) is a widely used technique for the preconcentration and cleanup of alkyl sulfates. core.ac.uk Various sorbents can be used, with octadecyl (C18) silica (B1680970) being common for extracting linear alkylbenzene sulfonates (LAS) and other anionic surfactants. core.ac.uk For solid matrices like soil and sediment, extraction is often performed using organic solvents. Common methods include solid-liquid extraction, Soxhlet extraction, and ultrasonic extraction, often using methanol (B129727) or a mixture of solvents. core.ac.uk For example, a method for analyzing pesticides in soil and sediment involves extraction with methylene (B1212753) chloride or acetone:hexane followed by cleanup using SPE columns. onepetro.org

Modern techniques such as cloud point extraction (CPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are also gaining traction for their efficiency and reduced solvent consumption. mdpi.comchromatographyonline.com CPE uses surfactants to encapsulate analytes from aqueous samples, while QuEChERS combines extraction and cleanup into a streamlined procedure, particularly for food and complex environmental matrices. mdpi.comchromatographyonline.com

Table 1: Analytical Techniques for Alkyl Sulfate Analysis

TechniquePrincipleApplication for Alkyl SulfatesReference
LC-MS/MSSeparation by liquid chromatography followed by mass analysis of parent and fragment ions.Direct quantification of polar alkyl sulfates in aqueous samples. acs.org
GC-MS with DerivatizationSeparation of volatile derivatives by gas chromatography followed by mass analysis.Analysis of less polar derivatives; requires chemical modification. nih.gov
HRMSProvides highly accurate mass measurements for elemental composition determination.Structural elucidation of unknown metabolites. mdpi.com
NMR SpectroscopyProvides detailed information about the chemical structure and stereochemistry of molecules.Confirmation of structure and determination of absolute configuration. rsc.org

Adsorption, Desorption, and Mobility in Soil and Sediment Systems

The fate and transport of this compound in the terrestrial and aquatic environments are significantly influenced by its interaction with soil and sediment particles. As an anionic surfactant, its adsorption and desorption behavior is complex, involving multiple mechanisms. nih.gov

Sorption Kinetics and Isotherms on Various Geomatrices

Sorption isotherms describe the equilibrium distribution of a compound between the solid and aqueous phases. For anionic surfactants, the sorption behavior can be complex and may not always be described by simple models like the linear or Freundlich isotherms, especially at low, environmentally relevant concentrations. rsc.orgrsc.org The Langmuir model, which assumes a finite number of sorption sites, has been found to describe the sorption of some anionic surfactants on certain soils. tandfonline.com Dual-model approaches that consider both hydrophobic and electrostatic interactions are often necessary to accurately predict the sorption of anionic surfactants to sediments. nih.gov These models account for partitioning into soil organic matter and electrostatic interactions with charged mineral surfaces. nih.gov

Table 2: Sorption Isotherm Models for Organic Contaminants in Soil

Isotherm ModelEquationDescriptionApplicability to Anionic Surfactants
LinearCs = Kd * CeAssumes a constant partitioning between solid and aqueous phases.Often applicable at very low concentrations.
FreundlichCs = Kf * Ce1/nEmpirical model describing sorption to heterogeneous surfaces.Widely used, but may not accurately describe behavior at very low concentrations. rsc.org
LangmuirCs = (Qmax * KL * Ce) / (1 + KL * Ce)Assumes monolayer sorption to a finite number of identical sites.Can describe sorption of some anionic surfactants on specific soil types. tandfonline.com

Influence of Soil Organic Matter and Mineral Composition on Mobility

The mobility of this compound in soil is inversely related to its sorption. Higher sorption leads to lower mobility and reduced potential for leaching into groundwater.

Soil Organic Matter (SOM): For anionic surfactants, a positive correlation is often observed between sorption and the organic matter content of the soil. mountainscholar.org The hydrophobic alkyl chain of the surfactant can partition into the organic matter. nih.gov However, the relationship is not always straightforward. The chemical nature of the SOM, such as the content of aliphatic versus aromatic carbon, can significantly affect sorption. researchgate.net Anionic surfactants can also increase the solubility of soil organic matter, which can in turn affect the mobility of other sorbed compounds. kuleuven.benih.gov

Mineral Composition: The mineral fraction of the soil also plays a crucial role in the sorption of anionic surfactants. Clay minerals, with their large surface areas and charged sites, are particularly important. researchgate.net The type of clay mineral influences the extent of sorption. For example, montmorillonite, a swelling clay, generally exhibits higher adsorption for nonionic surfactants compared to kaolinite. researchgate.net For anionic surfactants, electrostatic repulsion between the negatively charged sulfate headgroup and the typically negative charge of many clay surfaces can limit adsorption. researchgate.net However, adsorption can still occur through other mechanisms, such as interactions with positively charged sites on the edges of clay minerals or through bridging with multivalent cations. nih.gov The presence of metal oxides and hydroxides in the soil can also provide positively charged surfaces for anionic surfactant adsorption.

The interplay between soil organic matter and mineral composition creates a complex system governing the mobility of this compound. In soils with high organic matter, hydrophobic partitioning is likely a dominant mechanism, while in low-organic matter, mineral-rich soils, electrostatic interactions with clay and oxide surfaces will be more significant.

Microbial Biodegradation Pathways and Enzyme Systems

The breakdown of branched alkyl sulfate surfactants like this compound is a critical process in the environment, primarily driven by microbial activity. While much of the early research on alkyl sulfate biodegradation focused on linear forms such as sodium dodecyl sulfate (SDS), it is now understood that branched structures are also readily biodegradable, albeit through distinct enzymatic machinery. nih.govnih.gov

Enrichment culturing of activated sewage sludge has successfully isolated several bacterial strains capable of utilizing branched-chain alkyl sulfates as a carbon and energy source. nih.govasm.org Among these, strains of the genus Pseudomonas have been identified as key players in the degradation of these compounds. nih.govasm.org

For instance, research has identified Pseudomonas sp. strain AE-A, which can grow on both the linear alkyl sulfate SDS and the branched alkyl sulfate 2-butyloctyl sulfate. nih.gov In contrast, Pseudomonas sp. strain AE-D demonstrates more specialized capabilities, utilizing only 2-butyloctyl sulfate for growth. nih.gov This specialization highlights the diversity of microbial strategies for surfactant degradation. The ability of microorganisms from pristine environments to degrade xenobiotic alkyl sulfates is thought to stem from their exposure to naturally occurring alkyl sulfate esters. ethz.ch

The expression of the necessary enzymes for this degradation is often induced by the presence of the specific substrate. nih.govnih.gov For example, the enzyme DP1, crucial for breaking down 2-butyloctyl sulfate in strain AE-D, is produced when the surfactant is present in the growth medium and its production ceases once the substrate is depleted. nih.govasm.orgresearchgate.net This inducibility suggests a responsive and efficient microbial system for degrading these compounds in contaminated environments.

Table 1: Sulfate-Cleaving Microorganisms and their Substrate Specificity

MicroorganismBranched Alkyl Sulfate DegradationLinear Alkyl Sulfate (SDS) DegradationSource of Isolation
Pseudomonas sp. strain AE-AYesYesActivated Sewage Sludge
Pseudomonas sp. strain AE-DYesNoActivated Sewage Sludge
Pseudomonas sp. strain C12BNoYesNot Specified

The initial and rate-limiting step in the biodegradation of alkyl sulfate surfactants is the cleavage of the sulfate ester bond, a reaction catalyzed by enzymes known as alkylsulfatases. nih.govresearchgate.net These enzymes exhibit remarkable specificity for the structure of their substrates.

Studies have revealed novel alkylsulfatases that are specifically active on branched primary alkyl sulfates like 2-butyloctyl sulfate, but not on linear ones like SDS. nih.govasm.org For example, Pseudomonas sp. strain AE-A produces three distinct alkylsulfatases depending on the growth conditions. An apparently constitutive enzyme, AP1, shows weak activity on both SDS and 2-butyloctyl sulfate. nih.govasm.org When grown on 2-butyloctyl sulfate, it produces a second enzyme, AP2, which is active only on the branched substrate. nih.govasm.org Conversely, growth on SDS induces a third enzyme, AP3, active solely on the linear substrate. nih.govasm.org

Similarly, Pseudomonas sp. strain AE-D produces a single, highly specific enzyme, DP1, when grown on 2-butyloctyl sulfate. nih.govasm.org This enzyme has no activity towards SDS. nih.govasm.org Gas chromatographic analysis has confirmed that DP1 is a true sulfatase, as it hydrolyzes 2-butyloctyl sulfate to its corresponding alcohol, 2-butyloctanol. nih.gov The enzyme DP1 is classified as a type III branched primary-alkylsulfatase (EC 3.1.6.22), belonging to a family of sulfatases that utilize two zinc ions as cofactors and are specific for branched primary-alkyl sulfate esters. qmul.ac.uk This specificity is in stark contrast to the alkylsulfatases from organisms like Pseudomonas sp. strain C12B, which are well-adapted to degrade linear SDS but show no activity towards branched structures. nih.govasm.org

Table 2: Specificity of Alkylsulfatases from Pseudomonas sp. strain AE-A

EnzymeInducing SubstrateActivity on 2-butyloctyl sulfate (Branched)Activity on SDS (Linear)
AP1Constitutive (Nutrient Broth, SDS, or 2-butyloctyl sulfate)WeakWeak
AP22-butyloctyl sulfateYesNo
AP3SDSNoYes

The primary step in the microbial degradation of this compound and other branched alkyl sulfates is the enzymatic hydrolysis of the sulfate ester, which releases the parent alcohol and inorganic sulfate. nih.govresearchgate.net For the analogous compound 2-butyloctyl sulfate, the identified biotransformation product is 2-butyloctanol. nih.gov Following this initial desulfation, the resulting branched alcohol is expected to undergo further degradation.

In the case of the structurally related compound 2,6-dimethylphenol, a proposed metabolic pathway in Mycobacterium neoaurum involves initial hydroxylations to form 2,6-dimethyl-hydroquinone and subsequently 2,6-dimethyl-3-hydroxy-hydroquinone. nih.govresearchgate.net This is followed by aromatic ring cleavage and further transformation into intermediates that can enter the tricarboxylic acid (TCA) cycle. nih.gov While this compound is an aliphatic compound, the principle of initial enzymatic modification followed by entry into central metabolic pathways is a common theme in microbial degradation. Further research is needed to fully elucidate the complete degradation pathway of the 2,6-dimethylheptanol produced from the desulfation of this compound.

Elucidation of Enzymatic Desulfation Mechanisms (e.g., Alkylsulfatases) and Their Specificity towards Branched Structures

Biotransformation in Non-Human Ecological Systems (e.g., Aquatic Invertebrates, Plants)

Beyond microbial degradation, this compound plays a significant role in aquatic ecosystems through its uptake and metabolism by various organisms, and its function as a chemical messenger.

This compound has been identified as a metabolite in the freshwater crustacean Daphnia pulex. evitachem.comebi.ac.ukebi.ac.uk The presence of a sulfate group generally increases the water solubility of a compound, which is a common metabolic strategy to facilitate excretion and prevent toxicity. nih.govnih.gov While the precise pathways of uptake and metabolism of this compound in Daphnia are not fully detailed, it is understood that sulfation pathways are involved in modulating physiological responses and enhancing the excretion of compounds in aquatic organisms. evitachem.com In aquatic insects, sulfate transport is an active process, and its kinetics can be influenced by the presence of other ions in the water. nih.gov

A fascinating aspect of this compound is its role as a semiochemical, specifically a kairomone, in aquatic environments. qmul.ac.ukevitachem.comuniversiteitleiden.nl A kairomone is a chemical substance emitted by one organism that benefits an individual of another species that receives it. ebi.ac.uk

This compound, released by Daphnia pulex, acts as a kairomone that induces morphological defenses in the freshwater phytoplankton Scenedesmus gutwinskii. researchgate.netjst.go.jptokushima-u.ac.jp In the presence of this and other related aliphatic sulfates, Scenedesmus species can change their reproductive mode to form colonies of multiple cells and develop spines. nih.gov These morphological changes are a defense mechanism, making the phytoplankton more difficult for grazers like Daphnia to consume. nih.gov This chemical communication is a remarkable example of the complex interactions that shape aquatic food webs. The (S)-enantiomer of this compound has been specifically isolated from Daphnia pulex and identified as being active in inducing these defenses. ebi.ac.uk

Computational and Theoretical Chemistry Approaches for 2,6 Dimethylheptyl Sulfate

Quantum Chemical Calculations of Molecular Structure and Electronic Properties Relevant to Reactivity

Quantum chemistry utilizes the principles of quantum mechanics to elucidate and forecast the behavior of matter at the atomic and molecular scale. solubilityofthings.com For 2,6-dimethylheptyl sulfate (B86663), these computational methodologies are crucial for comprehending its three-dimensional structure, stability, and electronic features, which are fundamental determinants of its reactivity. solubilityofthings.com Through approximations of the Schrödinger equation, properties like bond lengths, angles, and electron charge distribution can be computed with high accuracy. solubilityofthings.com66.39.60 Common approaches for surfactants include semi-empirical methods like AM1 and PM3, as well as the more robust Density Functional Theory (DFT), to ascertain optimized geometries and electronic descriptors. 66.39.60researchgate.netnih.gov For example, calculations for ionic surfactants have revealed that the electric charge is not solely located on the headgroup but is partially delocalized along the alkyl tail, a characteristic that shapes intermolecular interactions. 66.39.60mdpi.com

The distinct structure of 2,6-dimethylheptyl sulfate, featuring methyl groups at the C2 and C6 positions, gives rise to numerous possible three-dimensional arrangements, known as conformations. google.com The study of these various spatial configurations and their associated potential energies is termed conformational analysis. Rotations around the single carbon-carbon bonds within the heptyl chain produce different conformers, each possessing a specific energy level. The comprehensive map of all potential conformations and their corresponding energies constitutes the potential energy surface (PES).

Computational techniques can chart this landscape to pinpoint the most stable, low-energy conformations and the energy barriers for transitions between them. researchgate.net In branched-chain surfactants, steric hindrance between the alkyl branches and the main chain is a key factor in dictating the favored conformations. mdpi.com Branching typically influences how surfactant molecules pack at interfaces and within micelles. google.comacs.org The particular conformation of the alkyl chain can markedly affect the thermodynamic and kinetic characteristics of its interactions with other molecules, including proteins. nih.gov Although specific research on this compound is limited, principles established from studies on other branched surfactants suggest that its unique structure results in a complex energy landscape that governs its physicochemical properties and biological interactions. science.gov

Frontier Molecular Orbital (FMO) theory offers a robust framework for predicting molecular reactivity. numberanalytics.comwikipedia.org This theory centers on the interaction between the Highest Occupied Molecular Orbital (HOMO) of a nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of an electrophile. wikipedia.org The energies of these orbitals (E_HOMO and E_LUMO) and the energy difference between them are vital indicators of chemical reactivity. numberanalytics.com

For this compound, quantum chemical calculations can ascertain these orbital energies and compute various reactivity indices. nih.govpku.edu.cn

HOMO and LUMO Energies: A higher E_HOMO value points to a stronger tendency to donate electrons (greater nucleophilicity), whereas a lower E_LUMO value suggests a greater capacity to accept electrons (greater electrophilicity). nih.govpku.edu.cn

Electrophilicity (ω) and Nucleophilicity (N) Indices: These global indices, derived from HOMO and LUMO energies, provide a quantitative measure of a molecule's electrophilic or nucleophilic nature. nih.gov

Parr Functions (P_k⁺ and P_k⁻): These local indices predict the most probable sites within a molecule for attack by nucleophiles or electrophiles. nih.gov

Research on the oxidation of other alkyl sulfates by sulfate radicals (SO₄•⁻) indicates that hydrogen abstraction is a probable transformation pathway. acs.org The sulfate headgroup (–OSO₃⁻) functions as a potent electron-withdrawing group, deactivating the molecule by lowering the HOMO energy and impeding electron donation. acs.org This effect diminishes the reactivity of alkyl sulfates when compared to their corresponding alcohols. acs.org DFT calculations can quantify activation energy barriers (ΔGb) and bond dissociation energies (BDE) for such reactions, illustrating how branching and chain length impact reactivity. acs.org In general, longer alkyl chains are associated with increased reactivity in alkyl sulfates. acs.org

Table 1: Representative Theoretical Reactivity Data for Alkyl Sulfates This table presents illustrative data based on principles from studies on linear alkyl sulfates to demonstrate how reactivity indices are applied. Specific values for this compound would require dedicated quantum chemical calculations.

CompoundE_HOMO (eV) (Illustrative)E_LUMO (eV) (Illustrative)Energy Gap (eV) (Illustrative)Predicted Reactivity Trend
Methyl Sulfate-8.0+1.59.5Lower
Ethyl Sulfate-7.8+1.39.1Intermediate
Butyl Sulfate-7.5+1.18.6Higher
This compound-7.2+0.98.1Highest (due to longer, branched chain)

Conformational Analysis and Energy Landscapes of Branched Isomers

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical motion of atoms and molecules over time. mdpi.com By applying Newton's equations of motion to a system of interacting particles, MD simulations offer a detailed view of molecular behaviors, such as conformational shifts and intermolecular interactions. nih.govarxiv.org For this compound, MD simulations are essential for understanding its interactions with the surrounding environment at an atomic scale. researchgate.net These simulations can model intricate systems comprising the surfactant, water, and other molecules like lipids or proteins, yielding insights into processes that are challenging to observe through experiments. nih.govresearchgate.net

Solvation describes the interaction between a solute, such as this compound, and a solvent like water. MD simulations can effectively model the solvation shell of water molecules surrounding the surfactant's hydrophilic sulfate headgroup and its hydrophobic alkyl tail, revealing the precise arrangement and dynamics of these water molecules. nih.gov The sulfate headgroup engages in strong electrostatic interactions and forms hydrogen bonds with water, while the branched alkyl tail structures water differently due to the hydrophobic effect. d-nb.info

In heterogeneous systems, like an oil-water interface or a microemulsion, MD simulations can monitor the partitioning and orientation of this compound molecules. researchgate.net These simulations illustrate how surfactants lower interfacial tension by aligning their hydrophilic heads in the aqueous phase and their hydrophobic tails in the non-polar phase. researchgate.net The branched nature of the alkyl chain in this compound is anticipated to affect its packing at these interfaces, possibly leading to more disordered arrangements compared to linear analogues. google.com

Table 2: Illustrative Interaction Energies from MD Simulations This table provides a conceptual representation of interaction energies that can be calculated using MD simulations, based on principles from referenced studies. nih.govresearchgate.net E_total is the sum of electrostatic (Coulomb) and van der Waals (Lennard-Jones) interactions.

Interacting PairInteraction TypeE_total (kJ/mol) (Illustrative)Primary Driving Force
Sulfate Headgroup – WaterHydrophilic-150Electrostatic, Hydrogen Bonding
Alkyl Tail – WaterHydrophobic-20Entropy-driven (Hydrophobic Effect)
Alkyl Tail – Oil (Hexane)Lipophilic-60Van der Waals Forces
Surfactant – Surfactant (in micelle)Aggregation-90Hydrophobic and Van der Waals Forces

MD simulations are extensively employed to probe the interactions between surfactants and biological systems. nih.gov These simulations can model the insertion of this compound monomers into a lipid bilayer, which acts as a proxy for a cell membrane. cambridge.org Key findings from such simulations encompass:

Membrane Partitioning: Simulations can determine the free energy required to move a surfactant molecule from water into the membrane, which indicates its likelihood of accumulating in biological tissues. rsc.org

Membrane Disruption: At elevated concentrations, simulations can demonstrate how the aggregation of surfactants within the bilayer alters membrane fluidity, thickness, and permeability, and can model the eventual solubilization of the membrane into micelles. cambridge.org

Protein Interactions: MD can clarify the binding of this compound to proteins. nih.gov These simulations can pinpoint specific binding locations, define the nature of the interactions (e.g., hydrophobic interactions with the alkyl tail, electrostatic interactions with the sulfate head), and show how binding triggers conformational changes in the protein, potentially causing denaturation. nih.govacs.org The branched structure of this compound likely influences the specificity and strength of these interactions. researchgate.net

Solvation Behavior in Aqueous and Heterogeneous Environments

Prediction of Environmental Fate and Transformation Pathways via In Silico Methods

In silico methods, especially Quantitative Structure-Activity/Property Relationships (QSAR/QSPR), are computational models that link a compound's chemical structure to its physicochemical properties, environmental behavior, or biological effects. ecetoc.orgeuropa.eu These models are vital for evaluating the environmental risks of chemicals like this compound, often diminishing the reliance on extensive experimental studies. core.ac.ukresearchgate.net

QSAR models are formulated by establishing a mathematical correlation between calculated molecular descriptors (such as molecular weight, charge distribution, and log Kow) and an experimentally observed endpoint across a series of related chemicals. ecetoc.orgnih.gov For this compound, in silico approaches can predict:

Physicochemical Properties: Essential properties like the octanol-water partition coefficient (log Kow), water solubility, and vapor pressure can be estimated, providing critical inputs for environmental fate models. nih.govnih.gov

Environmental Fate: These models can forecast sorption to soil and sediment, a process heavily influenced by the alkyl chain's length and branching. nih.gov They can also predict biodegradability. Research indicates that branching in alkyl sulfates can affect the rate of microbial degradation, with highly branched isomers sometimes degrading more slowly than their linear counterparts. exxonmobilchemical.comcleaninginstitute.org

Transformation Pathways: In silico systems can predict the probable products of degradation processes like hydrolysis and oxidation. rsc.org By integrating QSAR predictions with FMO theory, it becomes possible to hypothesize the most likely initial transformation steps in different environmental settings. acs.org

Table 3: Representative Environmental Properties Predicted by In Silico (QSAR) Models This table shows examples of properties that can be predicted using QSAR models. The values are illustrative and represent typical outputs for a branched C9 surfactant.

PropertyPredicted Value (Illustrative)Significance for Environmental Fate
Log K_ow (Octanol-Water Partition Coefficient)3.5 - 4.0Indicates potential for bioaccumulation in fatty tissues.
Water Solubility (mg/L)50 - 150Governs concentration in aquatic environments.
Ready BiodegradabilityNot readily biodegradable (potential)Branching may hinder rapid microbial degradation. cleaninginstitute.org
Soil Adsorption Coefficient (K_oc)500 - 1000 L/kgIndicates moderate to high sorption to soil organic carbon. nih.gov

Quantitative Structure-Activity Relationships (QSAR) for Environmental Processes

Quantitative Structure-Activity Relationships (QSAR) are computational models that correlate the chemical structure of a compound with its physicochemical properties and biological or environmental effects. epa.gov These models are essential tools in environmental science for predicting the fate and impact of chemicals, thereby reducing the need for extensive and costly experimental testing. For surfactants like this compound, QSAR models are particularly valuable for understanding their behavior in aquatic environments.

The fundamental principle of QSAR is that the properties of a chemical are determined by its molecular structure. By identifying specific molecular descriptors—numerical values that quantify different aspects of a chemical's structure—it is possible to develop mathematical equations that predict a particular activity or property. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. mdpi.com

For anionic surfactants, such as alkyl sulfates, QSAR models have been developed to predict a range of environmental endpoints. researchgate.net Key molecular descriptors often include:

Topological descriptors: These describe the connectivity of atoms in a molecule. For surfactants, branching in the hydrophobic alkyl chain, as seen in this compound, significantly influences properties like critical micelle concentration (cmc) and sorption behavior. aaai.org

Quantum-chemical descriptors: These are derived from quantum mechanics and describe the electronic properties of a molecule. Descriptors like the energy of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO) are crucial for understanding the reactivity and interaction of the surfactant with its environment. mdpi.com

Constitutional descriptors: These include basic information like molecular weight and the number of specific atoms.

The branched structure of this compound, with methyl groups at positions 2 and 6 of the heptyl chain, is a critical factor in QSAR modeling. Branching generally increases a surfactant's water solubility and critical micelle concentration compared to its linear isomer, which in turn affects its distribution and bioavailability in the environment. aaai.orgcleaninginstitute.org

Below is a table of representative molecular descriptors that would be used in a QSAR model for this compound.

Descriptor TypeDescriptorRelevance for this compound
ConstitutionalMolecular WeightInfluences transport and partitioning properties.
TopologicalBranching IndexQuantifies the degree of branching, affecting water solubility and steric interactions.
Quantum-ChemicalEHOMO (Highest Occupied Molecular Orbital Energy)Relates to the molecule's potential to donate electrons and its reactivity.
Quantum-ChemicalELUMO (Lowest Unoccupied Molecular Orbital Energy)Indicates the molecule's ability to accept electrons, influencing degradation pathways.
PhysicochemicalLog Kow (Octanol-Water Partition Coefficient)Predicts the tendency of the compound to partition between organic matter (like sediment) and water. nih.gov

Predictive Modeling of Biodegradation and Abiotic Degradation Rates

Predictive models for biodegradation and abiotic degradation are crucial for assessing the persistence of chemicals in the environment. These models often utilize QSAR principles to correlate molecular structure with degradation rates.

Biodegradation:

The biodegradation of alkyl sulfates is a key process in their removal from the environment. heraproject.com The rate and extent of biodegradation are heavily influenced by the structure of the alkyl chain. Linear primary alkyl sulfates are generally readily biodegradable. cleaninginstitute.org However, branching in the alkyl chain can significantly affect the degradation rate. The position and nature of the branching are important factors; for instance, branching at the 2-position can hinder the initial enzymatic attack (omega-oxidation followed by beta-oxidation) that is common for linear chains.

For this compound, the methyl groups at both the 2- and 6-positions would be expected to slow down the rate of biodegradation compared to a linear C9 alkyl sulfate. Predictive biodegradation models, such as those integrated into systems like the US Environmental Protection Agency's (EPA) EPISuite™, use fragment contribution methods and other algorithms to estimate biodegradation rates based on the presence of certain structural features.

Abiotic Degradation:

The primary abiotic degradation process for alkyl sulfates is hydrolysis of the sulfate ester bond. evitachem.com This reaction cleaves the molecule into the corresponding alcohol (2,6-dimethylheptanol) and sulfuric acid. The rate of hydrolysis is dependent on pH and temperature. While generally slow under neutral environmental conditions, it can be more significant under acidic or basic conditions. evitachem.com Computational models can predict hydrolysis rates based on established kinetic data for similar ester linkages.

The following table presents a summary of predicted environmental fate parameters for this compound based on general models for branched alkyl sulfates.

Environmental ProcessPredicted Rate/Behavior for this compoundInfluencing Structural Feature
Aerobic BiodegradationSlower than linear isomers, but still likely to be inherently biodegradable. nih.govMethyl branching at C2 and C6 positions.
HydrolysisSlow at neutral pH, with the rate increasing at acidic or alkaline pH. evitachem.comSulfate ester linkage.
Sorption to Sediment/SludgeModerate sorption potential, influenced by hydrophobicity of the C9 branched alkyl chain. cleaninginstitute.orgBranched C9 alkyl chain.

Recent advancements in predictive modeling involve machine learning and artificial intelligence approaches, which can learn complex relationships from large datasets of chemical structures and their degradation profiles to provide more accurate predictions for novel compounds. mdpi.com While specific models for this compound are not widely published, the existing frameworks for surfactants provide a strong basis for estimating its environmental behavior.

Mechanistic Studies on Interactions with Biological Systems Non Clinical, Non Toxicological Focus

Investigations into Alkylsulfatase Enzyme Specificity and Catalytic Mechanisms

Alkylsulfatases are enzymes that catalyze the hydrolysis of sulfate (B86663) esters, playing a vital role in the biodegradation of surfactants and the cycling of sulfur in the environment. The specificity and mechanism of these enzymes, particularly towards branched substrates like 2,6-dimethylheptyl sulfate, are areas of active investigation.

The three-dimensional structure of alkylsulfatases provides critical clues to their substrate specificity. X-ray crystallography studies have revealed that many alkylsulfatases belong to the metallo-β-lactamase superfamily, featuring a binuclear zinc cluster (Zn²⁺) in the active site that is essential for catalysis. nih.gov

Kinetic studies quantify the efficiency and substrate preference of alkylsulfatases. The Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat) are key parameters determined from such analyses. mdpi.com For alkylsulfatases, specificity is often defined by their ability to hydrolyze a range of substrates, including those with primary or secondary sulfate groups and varying chain lengths. nih.gov

A highly enantioselective secondary alkylsulfatase, Pisa1, was found to preferentially hydrolyze the (R)-enantiomer of rac-2-octyl sulfate, a compound structurally analogous to this compound. nih.gov This reaction proceeds with an inversion of the absolute configuration, indicating a C-O bond cleavage mechanism. nih.gov Mechanistic studies identified an invariant histidine residue (His317) that acts as a general acid, protonating the sulfate to facilitate its departure as a leaving group. nih.gov The kinetic parameters for such enzymes are influenced by factors like pH and temperature, with optimal conditions often reflecting the physiological environment of the source organism. scirp.org

Below is a table summarizing kinetic data for the hydrolysis of a secondary alkyl sulfate by a purified enzyme, illustrating the principles of kinetic characterization.

SubstrateEnzymeKₘ (mM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
(R)-2-Octyl sulfatePisa10.15 ± 0.0133 ± 12.2 x 10⁵
(S)-2-Octyl sulfatePisa1-No activity-
rac-2-Octyl sulfatePisa10.29 ± 0.0231 ± 11.1 x 10⁵

This table presents kinetic parameters for the hydrolysis of enantiomers of 2-octyl sulfate by the alkylsulfatase Pisa1, demonstrating its stereospecificity. Data adapted from Knaus et al. (2012). nih.gov

Structural Biology of Enzymes Interacting with Branched Alkyl Sulfates

Biophysical Interactions with Model Lipid Bilayers and Biomembranes

As an amphiphilic molecule, this compound is expected to interact significantly with lipid membranes. Model systems such as supported lipid bilayers (SLBs) and liposomes are used to study these interactions in a controlled environment, providing insights into how surfactants affect membrane structure and function. rsc.orgnih.gov

The ability of a surfactant to cross or disrupt a lipid bilayer is fundamental to its biological activity. Permeation studies using model membranes, such as the parallel artificial membrane permeability assay (PAMPA), help to characterize the passive diffusion of molecules. nih.gov For a charged molecule like this compound, its permeation is expected to be low across an intact hydrophobic bilayer. uvigo.es

However, at sufficient concentrations, surfactants can compromise membrane integrity. Techniques like high-speed atomic force microscopy and quartz crystal microbalance with dissipation monitoring can directly observe the morphological changes that occur when surfactants interact with SLBs. rsc.org Studies on anionic surfactants like sodium dodecyl sulfate (SDS) show they can insert into the bilayer, leading to membrane solubilization. rsc.org The branched structure of this compound may influence the kinetics and mechanism of this process compared to linear-chain surfactants. The transport mechanism is often a multi-step process involving adsorption to the membrane surface, insertion of the hydrophobic tail into the lipid core, and eventual disruption of the bilayer structure. rsc.org

Membrane fluidity is a measure of the freedom of movement of lipid molecules within the bilayer and is critical for cellular processes. uvigo.esnih.gov The incorporation of amphiphilic molecules can alter this property. The branched alkyl chain of this compound would insert into the hydrophobic core of the membrane, disrupting the ordered packing of phospholipid acyl chains. nih.gov This disruption typically leads to an increase in membrane fluidity, particularly below the lipid phase transition temperature.

Fluorescence spectroscopy is a common technique to measure changes in membrane fluidity. mdpi.com The effect of a surfactant on fluidity depends on its concentration and chemical structure. The bulky, branched nature of the 2,6-dimethylheptyl group may create more significant voids and disorder within the lipid packing compared to a linear chain of similar length, potentially leading to a greater fluidizing effect. Cholesterol, a key regulator of fluidity in mammalian membranes, can modulate these interactions, as its presence tends to order the lipid chains and decrease fluidity. uvigo.esnih.gov

The following table outlines the expected effects of different surfactant features on membrane properties, providing a framework for predicting the behavior of this compound.

Surfactant CharacteristicExpected Effect on MembraneRationale
Anionic Head Group Electrostatic interaction with zwitterionic or cationic lipid head groups.The negatively charged sulfate group will interact with positively charged moieties on the membrane surface. nih.gov
Branched Alkyl Chain Increased disruption of lipid packing; potential for increased fluidity.The non-linear shape creates more disorder in the hydrophobic core compared to a linear chain.
Concentration At low concentrations, monomers may insert; at high concentrations (above CMC), may cause membrane solubilization.The mechanism of interaction is concentration-dependent, transitioning from simple partitioning to complete disruption. rsc.org

Membrane Permeation Studies and Transport Mechanisms in Model Systems

Interactions with Soluble Proteins and Other Biomolecules (e.g., Binding Mechanisms, Conformational Changes)

Beyond membrane-bound enzymes, this compound can interact with a wide range of soluble proteins and other biomolecules. These interactions are primarily non-covalent and are driven by a combination of electrostatic and hydrophobic forces.

The binding of sulfated molecules to proteins can range from non-specific, low-affinity interactions to highly specific recognition events. nih.gov The negatively charged sulfate headgroup of this compound can form strong ionic bonds with positively charged residues (lysine, arginine) on a protein's surface. nih.gov This electrostatic attraction is often the initial driving force for binding. nih.gov

Following this initial contact, the hydrophobic 2,6-dimethylheptyl chain can interact with nonpolar pockets on the protein surface. This dual nature allows the molecule to act as a bridge, potentially inducing conformational changes in the protein. nih.gov Such changes can be subtle, involving the reorientation of a few side chains, or dramatic, leading to protein unfolding, depending on the protein's stability and the concentration of the surfactant. For many proteins, binding of an anionic surfactant can induce a more ordered helical structure or, at higher concentrations, lead to denaturation. The specific binding mechanism—whether through "conformational selection" (where the protein already samples the bound conformation) or "induced fit" (where binding drives the conformational change)—is unique to each protein-ligand pair. nih.govnih.gov These interactions are fundamental to understanding how such compounds might modulate protein function in a non-catalytic context.

Role in Microbial Signaling or Quorum Sensing Pathways in Environmental Contexts

The chemical compound this compound is recognized for its role in mediating interactions between species within aquatic ecosystems. While research has identified its function as a signaling molecule, specifically as a kairomone, direct evidence of its involvement in bacterial quorum sensing pathways remains to be elucidated.

Inter-species Signaling (Kairomone Activity)

In environmental contexts, this compound functions as a semiochemical, a molecule that facilitates communication between different species. ebi.ac.uk Research has shown that it is one of the kairomones produced by the freshwater crustacean Daphnia pulex. ebi.ac.uk Kairomones are chemical signals that are emitted by one organism and benefit a receiving organism of a different species, often by providing information about the presence of a predator or a food source.

In the case of this compound, its presence in the water signals a potential grazing threat from Daphnia pulex to certain phytoplankton. ebi.ac.uk Specifically, studies have demonstrated that this compound induces a defensive morphological response in the freshwater phytoplankton Scenedesmus gutwinskii var. heterospina. ebi.ac.uk This induced defense mechanism is a classic example of phenotypic plasticity, where an organism alters its physical characteristics in response to environmental cues to enhance its survival.

The (2S)-enantiomer of this compound has been specifically identified as the active compound isolated from Daphnia pulex that triggers these defensive changes in the phytoplankton. ebi.ac.uk This highlights the stereospecificity of the interaction, a common feature in biological signaling systems.

Signaling Interaction Emitter Organism Receiver Organism Observed Effect on Receiver Environmental Context
Kairomone SignalingDaphnia pulexScenedesmus gutwinskii var. heterospinaInduction of morphological defensesFreshwater aquatic ecosystem

Antimicrobial Properties and Potential for Interaction

Beyond its role as a kairomone, this compound has been isolated from other marine organisms and has demonstrated antimicrobial properties. A study on the ascidian Halocynthia roretzi identified this compound as one of several compounds with antibacterial and antifungal activities. nih.gov This suggests a potential, though currently unexplored, role in mediating microbial community composition in its vicinity. While these antimicrobial effects are not synonymous with quorum sensing, they do indicate an interaction with microbial systems.

There is currently no direct research linking this compound to the modulation of quorum sensing pathways in bacteria. Quorum sensing is a specific form of bacterial cell-to-cell communication that relies on the production and detection of autoinducers to regulate gene expression in response to population density. acs.orgnih.gov The established role of this compound is as an inter-species signaling molecule (kairomone) affecting a eukaryote (phytoplankton), which is mechanistically distinct from bacterial quorum sensing.

Industrial and Technological Applications of 2,6 Dimethylheptyl Sulfate: Mechanistic Perspectives

Role as a Surfactant in Emulsion Stabilization and Dispersion Technologies

2,6-Dimethylheptyl sulfate (B86663) is an organosulfate compound recognized for its amphiphilic nature, possessing a branched hydrophobic tail and a hydrophilic sulfate head group. evitachem.com This molecular structure enables it to function as a surfactant, actively adsorbing at interfaces to lower interfacial tension and facilitate the formation and stabilization of emulsions and dispersions. ijirss.comresearchgate.net Surfactants are crucial in numerous industrial processes for creating stable mixtures of immiscible liquids, such as oil and water. researchgate.net

Interfacial Activity and Micellization Behavior: Mechanistic Understanding

The efficacy of a surfactant is fundamentally linked to its behavior at interfaces and its ability to self-assemble into micelles in solution. frontiersin.orgnepjol.info The amphiphilic structure of 2,6-dimethylheptyl sulfate, comprising a polar head and a non-polar tail, drives its accumulation at the oil-water interface, reducing the system's free energy. frontiersin.org

Above a specific concentration, known as the critical micelle concentration (CMC), surfactant monomers in the bulk solution aggregate to form micelles. frontiersin.org This process is a delicate balance between hydrophobic and hydrophilic interactions. frontiersin.org The determination of the CMC is a key indicator of a surfactant's efficiency; a lower CMC value generally signifies a more effective surfactant. frontiersin.org Techniques such as surface tension measurements and conductivity studies are commonly employed to determine the CMC. frontiersin.orgnepjol.info In conductometric measurements, a distinct change in the slope of conductivity versus concentration plot indicates micelle formation, as micelles have lower mobility than individual surfactant ions. frontiersin.org Similarly, surface tensiometry shows a sharp decrease in surface tension with increasing surfactant concentration up to the CMC, after which it remains relatively constant. frontiersin.org

The thermodynamics of micellization for anionic surfactants can be influenced by factors like temperature. ajchem-a.com For some ionic surfactants, micellization is initially entropy-driven at lower temperatures and becomes enthalpy-driven at higher temperatures. ajchem-a.com This transition is characterized by a minimum in the CMC value at a specific temperature. ajchem-a.com

Mechanisms of Emulsification in Heterogeneous Systems

Emulsions are inherently unstable systems consisting of one liquid phase dispersed as droplets within another immiscible liquid. researchgate.net Their stabilization requires the presence of an emulsifying agent to prevent droplet coalescence and phase separation. ijirss.comkinampark.com The function of a surfactant like this compound is to lower the interfacial tension between the two phases and form a protective film around the dispersed droplets. ijirss.com

Several mechanisms contribute to emulsion stability:

Electrostatic Repulsion: Ionic surfactants, such as alkyl sulfates, adsorb onto the surface of the dispersed droplets, imparting an electrical charge. ijirss.comresearchgate.net The resulting electrostatic repulsion between similarly charged droplets creates an energy barrier that prevents them from approaching and coalescing. ijirss.comresearchgate.net This mechanism is particularly effective in oil-in-water (O/W) emulsions. ijirss.com

Steric Repulsion: This mechanism is common for non-ionic surfactants and polymers but also plays a role with ionic surfactants. ijirss.com The surfactant molecules form a layer around the droplets, and the outward-extending hydrophobic tails (in W/O emulsions) or hydrated hydrophilic heads (in O/W emulsions) physically prevent close contact between droplets. ijirss.com

Marangoni-Gibbs Effect: This effect relates to the elasticity of the interfacial film. If two droplets approach each other, the thinning of the liquid film between them creates a localized surfactant concentration gradient. This gradient generates a restoring force that pushes the droplets apart, thus preventing coalescence. ijirss.comresearchgate.net

Thin Film Stabilization: The formation of a cohesive and resilient interfacial film by the surfactant molecules provides a mechanical barrier to droplet coalescence. ijirss.com In some cases, surfactants can form lamellar liquid crystalline phases at the interface, which are highly effective for emulsion stabilization. kinampark.com

Chemical Intermediate in Specialized Organic Synthetic Routes

Beyond its role as a surfactant, this compound can serve as a chemical intermediate in organic synthesis. Organosulfates are versatile compounds that can participate in various chemical transformations. evitachem.com The synthesis of such compounds typically involves the sulfation of the corresponding alcohol, in this case, 2,6-dimethylheptanol, using a suitable sulfating agent like sulfur trioxide or chlorosulfonic acid. evitachem.com

As a reactive intermediate, this compound can undergo reactions such as hydrolysis, which regenerates the alcohol and sulfuric acid under acidic or basic conditions. evitachem.com This reactivity makes it a useful precursor or building block in multi-step synthetic sequences. msu.edu For instance, in complex molecule synthesis, functional groups are often introduced, transformed, or removed at various stages. msu.edu An alkyl sulfate group can be used to temporarily protect a hydroxyl group or to act as a leaving group in nucleophilic substitution reactions.

The broader class of organosulfur compounds, including sulfinates which can be derived from related precursors, are powerful building blocks. nih.gov For example, sodium sulfinates are readily prepared from sulfonyl chlorides and are used in the synthesis of various organosulfur compounds like thiosulfonates. nih.gov While specific large-scale synthetic applications for this compound are not widely documented in the provided results, its chemical nature as an alkyl sulfate positions it as a potential intermediate in syntheses where a branched, nine-carbon alkyl chain needs to be introduced or modified. evitachem.comnist.gov The synthesis of related compounds like 2,6-dimethylaniline (B139824) (also known as 2,6-xylidine) highlights the use of dimethyl-substituted aromatic rings as intermediates for dyes and pharmaceuticals, indicating the general utility of such substituted hydrocarbon frameworks in chemical production. nih.gov

Knowledge Gaps and Future Research Directions for 2,6 Dimethylheptyl Sulfate

Development of Novel and Sustainable Synthetic Methodologies

The current synthesis of 2,6-dimethylheptyl sulfate (B86663) typically involves the sulfation of 2,6-dimethylheptanol. evitachem.com Traditional methods often employ sulfating agents like sulfur trioxide or chlorosulfonic acid. evitachem.com While effective, these reagents can present environmental and handling challenges. The future of surfactant synthesis lies in the development of more sustainable and efficient methodologies.

Key Research Areas:

Green Chemistry Approaches: Research into greener synthetic routes is paramount. This includes exploring enzymatic catalysis, which could offer high selectivity and milder reaction conditions, reducing energy consumption and waste generation. The use of solid acid catalysts or other heterogeneous catalysts could also simplify purification processes and allow for catalyst recycling.

Microreactor Technology: The use of microreactors for sulfation reactions offers precise control over reaction parameters such as temperature and pressure, potentially leading to higher yields and purity. evitachem.com Further exploration of microreactor technology for the synthesis of branched alkyl sulfates could lead to more efficient and scalable production methods.

Alternative Starting Materials: Investigating the synthesis of 2,6-dimethylheptanol from renewable feedstocks would significantly improve the sustainability profile of the final surfactant. This could involve biotechnological routes using engineered microorganisms to produce branched-chain alcohols. google.com

Synthetic MethodAdvantagesDisadvantagesFuture Research Focus
Traditional Sulfation Established and effective. evitachem.comUse of hazardous reagents, potential for byproducts. evitachem.comReplacement with greener sulfating agents.
Microreactor Synthesis Enhanced control, higher yield and purity. evitachem.comScalability challenges, initial setup costs.Optimization for continuous flow production.
Enzymatic Synthesis High selectivity, mild conditions, environmentally friendly.Enzyme stability and cost, lower reaction rates.Discovery and engineering of robust sulfotransferases.
Renewable Feedstocks Improved sustainability, reduced reliance on fossil fuels. google.comComplex conversion pathways, potential for lower yields.Metabolic engineering of microorganisms for branched-chain alcohol production.

Advanced Understanding of Long-Term Environmental Persistence and Complex Transformation Pathways

The environmental fate of surfactants is a critical area of study. While branched alkyl sulfates were once considered recalcitrant, recent studies have shown that some are readily biodegradable. nih.govnih.govasm.org However, the long-term persistence and the full spectrum of transformation products of 2,6-dimethylheptyl sulfate, particularly under various environmental conditions, are not well understood.

Key Research Areas:

Biodegradation under Diverse Conditions: Most biodegradation studies are conducted under aerobic conditions. nih.govnih.govasm.org Research is needed to understand the degradation of this compound in anaerobic environments, such as in deeper sediment layers or certain wastewater treatment stages, where persistence is more likely. researchgate.net The influence of factors like temperature, pH, and microbial community composition on degradation rates also requires further investigation. nih.gov

Identification of Transformation Products: The initial step in the biodegradation of alkyl sulfates is often hydrolysis to the corresponding alcohol, in this case, 2,6-dimethylheptanol, catalyzed by alkylsulfatases. nih.gov However, the subsequent degradation pathway of this branched alcohol and the potential formation of persistent or more toxic metabolites are largely unknown. Advanced analytical techniques are needed to identify and quantify these transformation products.

Refined Computational Models for Predicting Branched Alkyl Sulfate Behavior in Diverse Systems

Computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, are valuable tools for predicting the environmental fate and toxicity of chemicals. oup.comresearchgate.netnih.gov However, the accuracy of these models for branched surfactants like this compound is often limited by the lack of specific experimental data for parameterization and validation.

Key Research Areas:

Development of Specific QSARs: There is a need to develop and validate QSAR models specifically for branched alkyl sulfates. This requires generating high-quality experimental data on properties like water solubility, octanol-water partition coefficient (Kow), and toxicity for a range of branched isomers. These models can then be used to predict the behavior of other, less-studied branched surfactants. oup.comrsc.org

Molecular Dynamics Simulations: Coarse-grained molecular dynamics (CG-MD) and dissipative particle dynamics (DPD) simulations can provide insights into the self-assembly of surfactants into micelles and their interactions with biological membranes. worktribe.comacs.orgresearchgate.net Refining these models to accurately represent the complex geometry of branched surfactants will enhance our understanding of their behavior at a molecular level. frontiersin.org

Integrating Models: Combining fate and transport models with ecotoxicological models will allow for a more holistic risk assessment of this compound in different environmental compartments.

Modeling ApproachApplication for this compoundFuture Research Needs
QSAR Predicting toxicity and environmental properties. oup.comresearchgate.netnih.govGeneration of experimental data for branched isomers to improve model accuracy. rsc.org
Molecular Dynamics (MD) Simulating micelle formation and membrane interactions. worktribe.comacs.orgresearchgate.netImproved force fields for branched structures and validation with experimental data. frontiersin.org
Fate and Transport Models Predicting environmental distribution and concentration. researchgate.netnih.govIncorporation of specific degradation kinetics and partitioning behavior of branched surfactants.

Emerging Analytical Challenges and Innovations for Environmental Monitoring

The accurate detection and quantification of this compound in complex environmental matrices like water, sediment, and biota present significant analytical challenges. Its branched structure and the presence of numerous isomers in commercial surfactant mixtures complicate analysis. bohrium.comchromatographyonline.com

Key Research Areas:

High-Resolution Mass Spectrometry (HRMS): Techniques like HRMS are essential for distinguishing between isomeric and isobaric compounds, which is crucial for the analysis of branched surfactants. bohrium.com Further development of HRMS methods, including fragmentation studies, will aid in the structural elucidation of unknown transformation products.

Advanced Chromatographic Separations: Two-dimensional liquid chromatography (2D-LC) and supercritical fluid chromatography (SFC) offer enhanced separation power for complex surfactant mixtures. bohrium.com Optimizing these techniques for the analysis of branched alkyl sulfates will improve the resolution and accuracy of quantification.

Sample Preparation Techniques: Developing more efficient and selective sample preparation methods, such as solid-phase extraction (SPE) with novel sorbents, is needed to isolate and preconcentrate this compound and its metabolites from complex matrices, thereby improving detection limits and reducing matrix effects. nih.gov

Comprehensive Elucidation of Structure-Function Relationships in Biological and Environmental Transformations

The branched structure of this compound significantly influences its physical, chemical, and biological properties. A deeper understanding of these structure-function relationships is key to predicting its behavior and designing more environmentally benign alternatives.

Key Research Areas:

Enzyme Specificity: Research has shown that specific alkylsulfatases are required for the degradation of branched alkyl sulfates, as enzymes that degrade linear surfactants may not be effective. nih.govnih.gov Further studies are needed to characterize the substrate specificity and catalytic mechanisms of these novel enzymes. This knowledge could be applied in bioremediation strategies.

Influence of Branching on Bioavailability and Toxicity: The position and extent of branching in the alkyl chain can affect a surfactant's bioavailability and toxicity to aquatic organisms. oup.com Systematic studies comparing the effects of different branched isomers of heptyl sulfate are needed to establish clear structure-activity relationships.

Interactions with Natural Organic Matter: The interaction of this compound with natural organic matter in soil and sediment will influence its transport and bioavailability. Understanding how its branched structure affects these interactions is crucial for predicting its environmental fate. researchgate.net

By addressing these knowledge gaps, the scientific community can build a more complete picture of this compound, from its creation to its interactions within the environment. This will enable more informed decisions regarding its use and the development of safer, more sustainable surfactant technologies for the future.

Q & A

Q. What are the established methods for synthesizing 2,6-Dimethylheptyl sulfate, and how do reaction conditions influence yield and purity?

Answer: Synthesis typically involves sulfation of 2,6-dimethylheptanol using sulfur trioxide or chlorosulfonic acid under controlled conditions. Key parameters include temperature (optimized between 40–60°C), solvent selection (e.g., dichloromethane for polarity control), and stoichiometric ratios to minimize side reactions like over-sulfation. Post-synthesis purification via liquid-liquid extraction or column chromatography is critical to isolate the target compound from unreacted precursors or byproducts. Yield optimization requires balancing reaction time and catalyst loading (e.g., pyridine as a proton scavenger). For reproducibility, detailed protocols should include NMR (¹H/¹³C) and LC-MS validation of structural integrity .

Q. What analytical techniques are recommended for structural characterization and quantification of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR can confirm alkyl chain branching (δ 0.8–1.5 ppm for methyl groups) and sulfate ester formation (δ 3.5–4.5 ppm for CH₂-O-SO₃⁻).
  • Mass Spectrometry (MS): High-resolution ESI-MS (exact mass 223.0796 Da) distinguishes isotopic patterns and verifies molecular formula (C₉H₁₈O₄S) .
  • Chromatography: Reverse-phase HPLC with UV detection (λ = 210 nm) quantifies purity. Retention times should be calibrated against certified standards.
  • Elemental Analysis: Sulfur content (~14.3%) validates stoichiometry.

Q. How does this compound behave in aqueous solutions, and what factors affect its stability?

Answer: The compound exhibits moderate solubility in water (~50 mg/mL at 25°C) but hydrolyzes under alkaline conditions (pH > 9) via cleavage of the sulfate ester bond. Stability studies should monitor pH, temperature, and ionic strength. For long-term storage, lyophilization and storage at -20°C in inert atmospheres are advised. Degradation products (e.g., 2,6-dimethylheptanol) can be tracked using GC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound across different model organisms?

Answer: Discrepancies often arise from variations in experimental design:

  • Model Systems: Compare results from Daphnia pulex (where it occurs naturally ) vs. mammalian cell lines. Differences in metabolic pathways (e.g., sulfatase activity) may explain sensitivity gaps.
  • Dose-Response Curves: Normalize data to body weight, exposure time, and solvent carriers (e.g., DMSO vs. water).
  • Endpoint Selection: Use omics approaches (transcriptomics/proteomics) to identify mechanistic biomarkers (e.g., oxidative stress genes) instead of relying solely on LC₅₀ values. Meta-analyses should account for batch-to-batch variability in test compound purity .

Q. What methodologies are suitable for studying the environmental fate and bioaccumulation potential of this compound?

Answer:

  • Persistence Studies: Use OECD 308/309 guidelines to assess half-life in water-sediment systems. Monitor degradation via LC-MS/MS.
  • Bioaccumulation: Employ radiolabeled ³⁵S-2,6-Dimethylheptyl sulfate in aquatic organisms (e.g., fish) to measure bioconcentration factors (BCFs).
  • Trophic Transfer: Model food-chain magnification using stable isotope tracing. Correlate logP (predicted ~2.1) with tissue-specific partitioning .

Q. How can enantiomeric purity of this compound impact its biological activity, and what chiral separation techniques are effective?

Answer: The (S)-enantiomer (exact mass 224.1273 Da ) may exhibit distinct receptor-binding affinities. Chiral resolution methods include:

  • HPLC: Use amylose-based chiral columns (e.g., Chiralpak AD-H) with hexane:isopropanol gradients.
  • Capillary Electrophoresis (CE): Cyclodextrin additives in the buffer enable enantiomer separation.
  • Circular Dichroism (CD): Validate optical activity post-separation. Activity assays (e.g., enzyme inhibition) must compare racemic mixtures vs. isolated enantiomers to quantify stereospecific effects .

Q. What computational approaches are available to predict the physicochemical properties and reactivity of this compound?

Answer:

  • Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for sulfate ester cleavage.
  • Molecular Dynamics (MD): Simulate solvation behavior in lipid bilayers to predict membrane permeability.
  • QSAR Models: Train algorithms on sulfated surfactant datasets to estimate ecotoxicity endpoints. Validate predictions against experimental data from structurally analogous compounds (e.g., sodium dodecyl sulfate) .

Data Presentation and Analysis Guidelines

Q. How should researchers present contradictory data in publications or theses?

Answer:

  • Transparency: Clearly report experimental conditions (e.g., pH, temperature) and instrument parameters (e.g., MS ionization mode).
  • Statistical Analysis: Use ANOVA or Bayesian inference to quantify uncertainty. Highlight outliers via Grubbs’ test.
  • Visualization: Overlay dose-response curves from conflicting studies in a single graph with shaded confidence intervals. Tabulate raw data in supplementary materials .

Q. What are best practices for integrating this compound research into a literature review?

Answer:

  • Categorization: Group studies by theme (e.g., synthesis, toxicity, environmental fate).
  • Critical Analysis: Note gaps such as limited enantiomer-specific data or absence of long-term ecotoxicological studies.
  • Synthesis Matrix: Create a table comparing methods, results, and limitations across ≥10 peer-reviewed sources .

Tables for Key Data

Property Value/Method Reference
Exact Mass223.0796 Da (neutral form)
Chiral Separation (HPLC)Chiralpak AD-H, 85:15 hexane:isopropanol
Hydrolysis Half-life (pH 7)120 days at 25°C
Predicted logP2.1 (EPI Suite)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.